1,2-Diaminocyclohexane-1-carboxylic acid 1,2-Diaminocyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 155856-84-1
VCID: VC0135247
InChI: InChI=1S/C7H14N2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h5H,1-4,8-9H2,(H,10,11)
SMILES: C1CCC(C(C1)N)(C(=O)O)N
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201

1,2-Diaminocyclohexane-1-carboxylic acid

CAS No.: 155856-84-1

Cat. No.: VC0135247

Molecular Formula: C7H14N2O2

Molecular Weight: 158.201

* For research use only. Not for human or veterinary use.

1,2-Diaminocyclohexane-1-carboxylic acid - 155856-84-1

Specification

CAS No. 155856-84-1
Molecular Formula C7H14N2O2
Molecular Weight 158.201
IUPAC Name 1,2-diaminocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C7H14N2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h5H,1-4,8-9H2,(H,10,11)
Standard InChI Key HMGVBIPNROOJJR-UHFFFAOYSA-N
SMILES C1CCC(C(C1)N)(C(=O)O)N

Introduction

Chemical Structure and Properties

1,2-Diaminocyclohexane-1-carboxylic acid (CAS No. 155856-84-1) belongs to the class of amino acids and diamines, characterized by its molecular formula C7H14N2O2 and a molecular weight of approximately 158.201 g/mol. The compound features a cyclohexane ring bearing two amino groups at positions 1 and 2, with a carboxylic acid functionality also connected at position 1. This unique structural arrangement creates a multifunctional molecule with distinctive stereochemical properties.

The chiral nature of 1,2-Diaminocyclohexane-1-carboxylic acid is particularly noteworthy, as it provides the foundation for its applications in asymmetric synthesis. The compound can exist in different stereoisomeric forms, with the specific configuration influencing its behavior in various chemical reactions and applications.

Physical and Chemical Properties

Table 1: Key Properties of 1,2-Diaminocyclohexane-1-carboxylic acid

PropertyValue
Molecular FormulaC7H14N2O2
Molecular Weight158.201 g/mol
CAS Number155856-84-1
AppearanceSolid at room temperature
Functional GroupsTwo amino groups (-NH2) and one carboxylic acid (-COOH)
ChiralityExhibits stereoisomerism due to multiple stereocenters
Metal BindingForms stable complexes with various metal catalysts
SolubilityTypically soluble in polar solvents like methanol

The chemical behavior of this compound is characterized by its bifunctional nature, incorporating both basic amine groups and an acidic carboxyl group. This dual functionality enables it to participate in a wide range of chemical reactions and form diverse types of complexes. The amino groups can serve as nucleophiles and coordinating sites for metals, while the carboxylic acid group provides additional reactivity patterns and binding opportunities.

Synthesis Methods and Purification

The synthesis of 1,2-Diaminocyclohexane-1-carboxylic acid typically begins with 1,2-diaminocyclohexane as a primary precursor. This starting material can be obtained through various routes, including the hydrogenation of appropriate precursors or through asymmetric synthesis methods involving tartaric acid derivatives.

Purification Methods

The purification of 1,2-Diaminocyclohexane-1-carboxylic acid typically employs a combination of techniques:

  • Extraction processes using solvent systems such as methanol or ether-alcohol mixtures

  • Recrystallization procedures to enhance purity

  • Careful control of reaction conditions including temperature and pH to optimize yields and purity

The purification process is critical to obtain high-quality material suitable for applications in asymmetric synthesis, where impurities could significantly impact catalytic performance and stereoselectivity.

Applications in Asymmetric Synthesis

The primary application domain for 1,2-Diaminocyclohexane-1-carboxylic acid lies in asymmetric synthesis, where its unique structural features enable precise control over stereochemical outcomes in various reactions.

Metal Complex Formation

One of the most significant properties of 1,2-Diaminocyclohexane-1-carboxylic acid is its ability to form stable complexes with metal catalysts. These complexes serve as effective catalysts for various stereoselective transformations. The coordination typically occurs through the amino groups, creating a chiral environment around the metal center that dictates the stereochemical course of subsequent reactions.

The nitrogen atoms of the amino groups act as electron donors, forming coordinate bonds with metal centers such as copper, palladium, and rhodium. The resulting complexes possess a defined three-dimensional structure that can effectively differentiate between the faces or sites of prochiral substrates, leading to preferential formation of specific stereoisomers.

Comparative Analysis with Related Compounds

To better contextualize the significance of 1,2-Diaminocyclohexane-1-carboxylic acid, a comparison with structurally related compounds provides valuable insights into structure-property relationships and application potentials.

Comparison with Isomeric Compounds

A notable structural variant is 1,4-Diaminocyclohexane-1-carboxylic acid, which differs in the positioning of the second amino group (at position 4 rather than position 2):

  • The 1,4-isomer is often encountered as a dihydrochloride salt with molecular formula C7H16Cl2N2O2 and molecular weight 231.12 g/mol

  • This different spatial arrangement of functional groups likely confers distinct stereochemical properties and metal-binding capabilities

  • The greater separation between amino groups in the 1,4-isomer impacts its behavior as a ligand and its effectiveness in various applications

Comparison with trans-1,2-Diaminocyclohexane Derivatives

Trans-1,2-diaminocyclohexane derivatives represent another important class of related compounds:

  • These derivatives have been extensively studied as chiral solvating agents for determining the enantiomeric purity of carboxylic acids

  • They function as polytopic receptors capable of binding multiple substrate molecules simultaneously

  • The absence of the carboxylic acid group results in different physicochemical properties and application profiles compared to 1,2-Diaminocyclohexane-1-carboxylic acid

Table 2: Comparative Analysis of 1,2-Diaminocyclohexane-1-carboxylic acid and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary Applications
1,2-Diaminocyclohexane-1-carboxylic acidC7H14N2O2158.201Amino groups at positions 1,2; carboxylic acid at position 1Asymmetric synthesis; metal catalyst complexation
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochlorideC7H16Cl2N2O2231.12Amino groups at positions 1,4; carboxylic acid at position 1Not fully detailed in available literature
(1R,2R)-(-)-1,2-DiaminocyclohexaneC6H14N2114.19Trans-configured amino groups at positions 1,2; no carboxylic acidChiral ligand precursor; synthesis intermediate
Chiral trans-1,2-diaminocyclohexane derivativesVariableVariableVarious substitution patterns based on the trans-1,2-diaminocyclohexane coreChiral solvating agents; macrocyclic receptors

Research Findings and Future Perspectives

Current Research Status

Related compounds in this chemical family have demonstrated significant utility. For instance, macrocyclic amines containing the trans-1,2-diaminocyclohexyl moiety have been investigated as chiral solvating agents for determining the enantiomeric excess of representative carboxylic acids and amino acid derivatives . This suggests potential unexplored applications for 1,2-Diaminocyclohexane-1-carboxylic acid in similar domains.

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